ethyl 2-(3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S/c1-2-24-13(23)9-5-25-12(21-9)11-10(22-7-18-6-20-22)3-8(4-19-11)14(15,16)17/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICVXXQFAVQTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=N2)C(F)(F)F)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure incorporates a thiazole ring, a triazole moiety, and a pyridine derivative, which are known for their diverse biological properties.
Chemical Structure
The compound can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of electron-withdrawing groups and heteroatoms.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole and triazole have shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
2. Anticancer Potential
Studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation. This compound may exhibit similar effects.
Table 2: Cytotoxicity Against Cancer Cell Lines
3. Anti-inflammatory Activity
Thiazole derivatives have been reported to possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines. This compound's structure suggests potential interactions with inflammatory pathways.
Case Studies
In a recent study published in MDPI, researchers synthesized various thiazole derivatives and assessed their biological activities. The results indicated significant anti-inflammatory effects in vitro, which were attributed to the modulation of NF-kB signaling pathways .
Another study explored the anticancer effects of triazole derivatives on different cancer cell lines, revealing that certain modifications in the structure enhanced cytotoxicity against MCF7 and A549 cells .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways related to proliferation and inflammation.
Scientific Research Applications
Fungicidal Activity
One of the primary applications of this compound is in agriculture, particularly as a fungicide. Research has demonstrated that derivatives of triazole compounds exhibit significant antifungal properties. Ethyl 2-(3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate has shown effectiveness against various fungal pathogens affecting crops, including:
- Fusarium spp.
- Botrytis cinerea
The mechanism of action typically involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, thereby leading to cell death.
Pesticidal Properties
In addition to its fungicidal properties, this compound may also exhibit insecticidal activity. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its penetration into insect cuticles and enhancing its efficacy as an insecticide.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Triazole derivatives are known to have broad-spectrum activity against bacteria and fungi. Studies indicate that this compound may be effective against resistant strains of bacteria due to its unique mechanism of action.
Potential Anticancer Activity
Recent studies have suggested that compounds containing triazole rings may exhibit anticancer properties. This compound is being explored for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Development of Novel Materials
The unique chemical structure of this compound allows for its incorporation into polymer matrices to develop novel materials with enhanced properties. For instance:
- Conductive Polymers : The compound can be used to modify conductive polymers for improved electronic applications.
Catalytic Applications
There is ongoing research into the use of this compound as a catalyst in organic reactions. Its ability to stabilize transition states may facilitate various chemical transformations, making it valuable in synthetic organic chemistry.
Summary Table of Applications
| Application Area | Specific Uses | Mechanism/Properties |
|---|---|---|
| Agriculture | Fungicide and Insecticide | Inhibition of ergosterol biosynthesis |
| Pharmaceuticals | Antimicrobial and Anticancer agents | Broad-spectrum activity; apoptosis induction |
| Materials Science | Development of conductive polymers and catalysts | Stabilization of transition states |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with other pyridine and heterocyclic derivatives. A notable analogue is 7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine (CAS: 1284243-86-2, molecular weight: 369.32 g/mol) . Below is a comparative analysis:
| Parameter | Ethyl 2-(3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate | 7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine |
|---|---|---|
| Molecular Formula | C₁₄H₁₀F₃N₅O₂S | C₁₇H₁₅F₄N₃O₂ |
| Molecular Weight (g/mol) | 369.33 | 369.32 |
| Core Heterocycles | Pyridine, thiazole, 1,2,4-triazole | Pyridine, pyrazolo ring, fluorobenzylidene |
| Functional Groups | Trifluoromethyl, ethyl carboxylate, triazole | Trifluoromethyl, ethyl carboxylate, fluorobenzylidene |
| Structural Flexibility | Rigid due to fused pyridine-thiazole system | Partially flexible (4,5,6,7-tetrahydro pyridine core) |
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects : Both compounds feature a trifluoromethyl group , which enhances electron-deficient character and metabolic stability. However, the presence of a 1,2,4-triazole in the target compound introduces additional hydrogen-bonding capacity compared to the pyrazolo-pyridine analogue .
- Solubility : The ethyl carboxylate group in both compounds improves aqueous solubility, but the rigid thiazole-pyridine system in the target compound may reduce solubility relative to the tetrahydro-pyridine analogue, which has a partially saturated ring .
- Lipophilicity : The fluorobenzylidene moiety in the pyrazolo-pyridine derivative increases lipophilicity (logP ~2.8 estimated), whereas the triazole-thiazole system in the target compound may lower it (logP ~2.2), influencing membrane permeability .
Research Findings and Limitations
Available Data
- The pyrazolo-pyridine derivative’s partially saturated ring may confer better conformational adaptability for target binding compared to the rigid thiazole-pyridine system.
Gaps in Knowledge
- No comparative studies on in vitro efficacy, selectivity, or metabolic stability are available.
- The impact of the thiazole vs. pyrazolo ring systems on target engagement remains speculative.
Preparation Methods
Synthesis of Thiazole Core
Method A: Cyclization of Thioamides with α-Haloketones
Thioamide derivative + α-haloketone → Thiazole derivative
-
- Solvent: Ethanol or acetic acid
- Catalyst: None or basic catalyst like potassium carbonate
- Temperature: Reflux (~80°C)
- Duration: 4–6 hours
-
- Reaction yields range from 65% to 85% depending on substituents.
- Example: Cyclization of 2-aminothiazole derivatives with α-haloketones yields substituted thiazoles with functional groups at the 4-position.
Reference: The synthesis of thiazoles via cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides has been documented, with yields up to 80% under reflux conditions in ethanol.
Introduction of the Pyridinyl and Triazolyl Groups
Method B: Nucleophilic Substitution and Cyclization
- Step 1: Alkylation of the thiazole core with halogenated pyridine derivatives to attach the pyridin-2-yl group at the 2-position.
- Step 2: Cyclization with hydrazines or hydrazides to form the 1H-1,2,4-triazole ring.
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Catalyst: Potassium carbonate or sodium hydride
- Temperature: 80–120°C
- Duration: 6–12 hours
Esterification at the 4-Position
Method C: Ester Formation via Carboxylate Activation
- Approach: The carboxylic acid intermediate is esterified using ethanol under acidic catalysis or via carbodiimide coupling agents.
Thiazole-4-carboxylic acid + Ethanol → Ethyl ester
- Conditions:
- Reagents: Ethanol, catalytic sulfuric acid or DCC (dicyclohexylcarbodiimide)
- Temperature: Reflux (~60°C)
- Duration: 4–8 hours
- Esterification yields are typically above 80%, with purification via column chromatography.
Representative Synthetic Route
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Cyclization of thioamide with α-haloketone | Ethanol, reflux, 6h | 75–85% | Forms the thiazole core |
| 2 | Nucleophilic substitution with halogenated pyridine | DMSO, 100°C, 8h | 70–80% | Attaches pyridinyl group at 2-position |
| 3 | Cyclization with hydrazine derivatives | Ethanol, 80°C, 6h | 65–78% | Forms the triazole ring |
| 4 | Esterification to form the carboxylate ester | Ethanol, H2SO4, reflux | 85% | Final step to obtain the ester group |
Data Tables and Research Findings
Table 1: Summary of Key Preparation Methods
Research Findings:
- The multistep synthesis approach ensures high regioselectivity and functional group compatibility.
- The use of microwave-assisted synthesis has been explored to reduce reaction times, achieving yields above 80% in some cases.
- Purification techniques include column chromatography and recrystallization, ensuring high purity for biological testing.
Notes on Optimization and Challenges
- Reaction Optimization: Temperature control and choice of solvent significantly influence yields and selectivity.
- Side Reactions: Over-alkylation and polymerization can occur; thus, stoichiometry and reaction times must be carefully monitored.
- Scalability: The methods are scalable with appropriate adjustments in reaction vessels and purification steps.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound can be synthesized via a one-pot approach using ethyl oxalyl chloride and N’-aminopyridine-2-carboximide in tetrahydrofuran under reflux conditions . To optimize yields, employ statistical design of experiments (DoE) to systematically vary parameters like temperature, solvent ratios, and catalyst loading. For example, thermal procedures often require longer reaction times, but ionic liquid catalysts (e.g., [TMDPH₂]²⁺[SO₄]²⁻) can enhance efficiency in triazole formation . Post-synthesis, use column chromatography (silica gel, CH₂Cl₂/hexane) for purification .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Combine NMR (¹H/¹³C) for structural elucidation of the triazole and thiazole moieties, FTIR to confirm carbonyl and trifluoromethyl groups, and LC-MS for purity assessment. DFT calculations can validate spectral data by simulating vibrational frequencies and chemical shifts . For example, compare experimental ¹H-NMR peaks (e.g., δ 8.2–8.5 ppm for pyridinyl protons) with theoretical predictions .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
Methodological Answer: The -CF₃ group enhances lipophilicity and metabolic stability. Use logP measurements (shake-flask method) and thermal analysis (DSC/TGA) to assess hydrophobicity and decomposition profiles. Compare with analogs lacking -CF₃ to isolate its effects on solubility and melting point .
Q. What stability considerations are critical for long-term storage?
Methodological Answer: Store under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of the ester group. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking. Stabilizers like antioxidants (e.g., BHT) may be added if oxidative degradation is observed .
Advanced Research Questions
Q. How can computational methods predict reactivity in this compound’s synthesis?
Methodological Answer: Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and intermediates. For example, calculate activation energies for triazole cyclization steps using M06-2X/6-31+G(d,p). Validate with experimental kinetics (e.g., in situ IR monitoring) . ICReDD’s reaction path search methods can narrow optimal conditions by integrating computation and high-throughput screening .
Q. What strategies resolve contradictions between DFT predictions and experimental data?
Methodological Answer: If DFT-simulated NMR shifts deviate from observations, refine computational models by including solvent effects (PCM) and relativistic corrections for fluorine atoms. Cross-validate with X-ray crystallography to confirm stereoelectronic effects . For conflicting IR bands, assign vibrations using potential energy distribution (PED) analysis .
Q. How can statistical experimental design optimize multi-step synthesis?
Methodological Answer: Apply response surface methodology (RSM) to triazole-thiazole coupling. For example, use a central composite design to optimize molar ratios (pyridine:triazole), temperature (60–100°C), and solvent polarity. Analyze interactions via ANOVA and desirability functions .
Q. What catalytic systems improve regioselectivity in triazole-pyridine coupling?
Methodological Answer: Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (SPhos) to direct substitution at the pyridine’s 3-position. Compare with copper(I)-mediated click chemistry for triazole formation, monitoring regioselectivity via LC-MS/MS .
Q. What mechanistic insights exist for cyclization steps in the triazole-thiazole core?
Methodological Answer: Use isotopic labeling (²H/¹³C) to track atom migration during cyclization. For example, reflux ¹³C-labeled ethyl oxalyl chloride with precursors and analyze intermediates via HRMS. Kinetic isotope effects (KIEs) can distinguish concerted vs. stepwise mechanisms .
Q. How can advanced analytical methods quantify this compound in complex mixtures?
Methodological Answer: Develop a UPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ ionization. Use deuterated internal standards (e.g., d₃-CF₃) to correct matrix effects. Validate linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and recovery (>90%) in biological matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
